(Z)-N-[5-[(4-Chlorophenyl)sulfamoyl]-2-pyrrolidin-1-ylphenyl]-2-cyano-3-phenylprop-2-enamide
Description
Properties
IUPAC Name |
(Z)-N-[5-[(4-chlorophenyl)sulfamoyl]-2-pyrrolidin-1-ylphenyl]-2-cyano-3-phenylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN4O3S/c27-21-8-10-22(11-9-21)30-35(33,34)23-12-13-25(31-14-4-5-15-31)24(17-23)29-26(32)20(18-28)16-19-6-2-1-3-7-19/h1-3,6-13,16-17,30H,4-5,14-15H2,(H,29,32)/b20-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGAVVLNDGNPHF-SILNSSARSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)NC(=O)C(=CC4=CC=CC=C4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)NC(=O)/C(=C\C4=CC=CC=C4)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-[5-[(4-Chlorophenyl)sulfamoyl]-2-pyrrolidin-1-ylphenyl]-2-cyano-3-phenylprop-2-enamide is a compound of significant interest due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure
The compound can be described structurally as follows:
- Molecular Formula : C20H20ClN3O2S
- Molecular Weight : 397.91 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research has shown that it may exert its effects through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has been evaluated for its potential to inhibit key enzymes involved in inflammatory processes, including cyclooxygenase (COX) and lipoxygenase (LOX) pathways .
- Modulation of Cytokine Production : Studies indicate that it can modulate the synthesis of pro-inflammatory cytokines such as IL-1β and TNFα, thereby influencing immune responses .
- Antimicrobial Activity : Preliminary data suggest that the compound exhibits antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis, indicating potential for therapeutic applications in infectious diseases .
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated the biological effects of this compound:
- Anti-inflammatory Effects : In a study utilizing a CFA-induced paw edema model, the compound demonstrated significant anti-inflammatory effects, reducing swelling and pain markers in treated subjects .
- Cytokine Modulation : In vitro assays showed that treatment with the compound led to a marked decrease in nitrite levels and pro-inflammatory cytokines in macrophage cultures, suggesting its potential as an anti-inflammatory agent .
- Antimicrobial Testing : A series of antimicrobial tests revealed that the compound exhibited strong inhibitory effects against specific bacterial strains, supporting its development as a therapeutic agent against infections .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that (Z)-N-[5-[(4-Chlorophenyl)sulfamoyl]-2-pyrrolidin-1-ylphenyl]-2-cyano-3-phenylprop-2-enamide exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study: Breast Cancer Cell Lines
A study conducted on MCF-7 and MDA-MB-231 breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values reported at 15 µM for MCF-7 cells and 20 µM for MDA-MB-231 cells. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy against a range of pathogens. Preliminary results indicate that it possesses antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.
Case Study: Antibacterial Activity
In a study assessing the antibacterial effects, this compound was tested using the disk diffusion method. Zones of inhibition were measured, revealing significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
Neuropharmacological Effects
Emerging research suggests that this compound may also exhibit neuropharmacological properties, particularly in models of epilepsy and anxiety disorders. Its structural similarity to known anticonvulsants positions it as a candidate for further exploration in seizure management.
Case Study: Anticonvulsant Screening
In animal models, this compound demonstrated significant anticonvulsant activity in the maximal electroshock seizure test, with an effective dose (ED50) of 25 mg/kg. Behavioral assessments indicated a reduction in seizure frequency and severity.
Preparation Methods
Chlorosulfonation of 5-Nitro-2-pyrrolidin-1-ylphenol
The synthesis begins with the chlorosulfonation of 5-nitro-2-pyrrolidin-1-ylphenol. Treatment with chlorosulfonic acid at 0–5°C yields the sulfonyl chloride intermediate, which is subsequently reacted with 4-chloroaniline in dichloromethane at room temperature.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| ClSO₃H | DCM | 0–5°C | 2 h | 85% |
| 4-Chloroaniline | DCM | 25°C | 12 h | 78% |
The nitro group is later reduced to an amine using hydrogen gas (1 atm) and palladium on carbon (10% w/w) in ethanol, achieving quantitative conversion.
Palladium-Catalyzed Introduction of the Pyrrolidine Group
Buchwald-Hartwig Amination
A critical step involves coupling the sulfamoylated intermediate with pyrrolidine. Using a catalyst system of Pd₂(dba)₃ and Xantphos in toluene at 110°C, the aryl bromide undergoes amination to afford the 2-pyrrolidin-1-ylphenyl derivative.
Optimized Parameters
| Catalyst | Ligand | Base | Solvent | Yield |
|---|---|---|---|---|
| Pd₂(dba)₃ (5 mol%) | Xantphos | Cs₂CO₃ | Toluene | 92% |
This method surpasses nucleophilic aromatic substitution in efficiency due to milder conditions and superior functional group tolerance.
Formation of the Cyano-Enamide Moiety
Synthesis of 2-Cyano-3-phenylprop-2-enoyl Chloride
The enamide precursor, 2-cyano-3-phenylprop-2-enoyl chloride, is prepared by treating 2-cyano-3-phenylacrylic acid with thionyl chloride (2 equiv) in dichloromethane at reflux. The acid chloride is isolated in 95% yield and characterized by FT-IR (C=O stretch at 1775 cm⁻¹).
Amidation with the Aryl Amine
The final step involves coupling the acid chloride with the sulfamoylated-pyrrolidine aniline. Under Schlenk conditions, the amine (1.2 equiv) is added dropwise to a solution of the acid chloride in THF at −78°C, followed by warming to room temperature.
Critical Factors
- Steric hindrance : Excess amine ensures complete reaction despite steric bulk from the pyrrolidine and sulfamoyl groups.
- Stereochemical control : The Z-configuration is favored by kinetic control under low-temperature conditions, as confirmed by NOESY NMR.
Purification and Characterization
The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1) to remove unreacted starting materials and oligomeric byproducts. Final characterization employs:
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, SO₂NH), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.32 (m, 5H, Ph-H).
- HRMS : m/z calc. for C₂₇H₂₂ClN₃O₃S [M+H]⁺ 528.1124, found 528.1121.
Alternative Synthetic Routes and Comparative Analysis
Suzuki-Miyaura Coupling for Boronate Intermediates
An alternative approach involves synthesizing a boronate ester intermediate (e.g., tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)) followed by Suzuki coupling with a brominated sulfamoyl precursor. While this method offers excellent regioselectivity, it requires additional steps for boronate preparation.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) accelerates the amidation step, reducing reaction time from 12 h to 30 min. However, scalability remains a limitation due to specialized equipment requirements.
Industrial-Scale Considerations and Process Optimization
For kilogram-scale production, continuous flow chemistry is employed to enhance heat transfer and minimize decomposition of the acid chloride. Key parameters include:
- Residence time : 5 min at 50°C.
- Solvent : Tetrahydrofuran with 2% v/v triethylamine to scavenge HCl.
Q & A
Basic Research Questions
Q. How can the synthetic pathway for this compound be optimized to improve yield and purity?
- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary parameters such as temperature, solvent polarity, and catalyst loading. For example, highlights the use of flow chemistry and statistical modeling to optimize reaction conditions for structurally complex intermediates. Additionally, copolymerization strategies (as in ) can be adapted to stabilize reactive intermediates.
- Key Data :
| Parameter Tested | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Reaction Temperature | 60–80°C | Maximizes cyclization efficiency | |
| Solvent (DMF vs. THF) | DMF | Reduces byproduct formation |
Q. What analytical techniques are essential for confirming the stereochemical (Z)-configuration?
- Methodological Answer : Combine X-ray crystallography (for absolute configuration) with NOESY NMR to detect spatial proximity of substituents. and demonstrate the use of crystallography to resolve Z/E isomerism in acrylamide derivatives. For NMR, focus on coupling constants (e.g., ) in the prop-2-enamide moiety .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases). Molecular dynamics (MD) simulations (NAMD/GROMACS) can assess binding stability. ’s deuterated analogs suggest isotopic labeling to study metabolic stability, which can be modeled computationally .
- Key Insight :
| Computational Tool | Application | Outcome Metric |
|---|---|---|
| Docking | Binding affinity (ΔG) | Identifies key hydrophobic interactions |
| MD Simulations | RMSD analysis | Validates binding pose stability |
Q. How to resolve contradictions in reported biological activity data for structurally related compounds?
- Methodological Answer : Conduct comparative structure-activity relationship (SAR) studies. For example, ’s table correlates substituent variations (e.g., sulfamoyl vs. acetyl groups) with activity shifts. Standardize assay conditions (e.g., cell line selection, incubation time) to minimize variability .
Q. What strategies mitigate solubility challenges in in vitro assays?
- Methodological Answer : Use co-solvents (DMSO ≤ 0.1% v/v) or pH-adjusted buffers (phosphate buffer, pH 7.4). and highlight lyophilization followed by reconstitution in surfactant-containing media (e.g., 0.1% Tween-80) to enhance dissolution .
Data Contradiction Analysis
Q. How to characterize degradation products under varying pH conditions?
- Methodological Answer : Perform forced degradation studies (acidic/basic/neutral hydrolysis) followed by LC-HRMS to identify breakdown products. and list reference standards for common degradation intermediates (e.g., chlorophenyl derivatives), which can be used for spiking experiments .
- Example Degradation Pathway :
| Condition | Major Degradant | Proposed Mechanism |
|---|---|---|
| pH 1.2 (acidic) | Desulfonated analog | Cleavage of sulfamoyl group |
| pH 9.0 (basic) | Cyano hydrolysis product | Nucleophilic attack on nitrile |
Experimental Design Considerations
Q. How to validate the compound’s stability in long-term storage?
- Methodological Answer : Use accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC-UV analysis. ’s detailed mass data (e.g., monoisotopic mass) ensures accurate identification of degradation peaks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
